MC3482

Description

Properties

IUPAC Name |

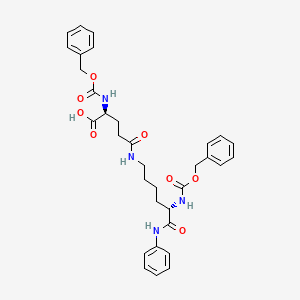

(2S)-5-[[(5S)-6-anilino-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O8/c38-29(20-19-28(31(40)41)37-33(43)45-23-25-14-6-2-7-15-25)34-21-11-10-18-27(30(39)35-26-16-8-3-9-17-26)36-32(42)44-22-24-12-4-1-5-13-24/h1-9,12-17,27-28H,10-11,18-23H2,(H,34,38)(H,35,39)(H,36,42)(H,37,43)(H,40,41)/t27-,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCYHYVNYRUUOL-NSOVKSMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MC3482: A Technical Guide to its Mechanism of Action as a SIRT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 5 (SIRT5) is a NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a crucial role in cellular metabolism by removing negatively charged acyl groups, such as succinyl, malonyl, and glutaryl moieties, from lysine residues on a wide range of protein substrates. This post-translational modification is critical in regulating metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and amino acid metabolism. Given its central role in cellular bioenergetics, SIRT5 has emerged as a promising therapeutic target for various diseases, including metabolic disorders and cancer. MC3482 is a specific inhibitor of SIRT5, targeting its desuccinylase activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data, experimental methodologies, and the impact on cellular signaling pathways.

Core Mechanism of Action: Inhibition of SIRT5 Desuccinylase Activity

This compound functions as a specific inhibitor of the desuccinylase activity of SIRT5.[1][2] By blocking this enzymatic function, this compound leads to an increase in the succinylation of SIRT5 target proteins. This alteration in the post-translational modification landscape of mitochondrial and cellular proteins forms the basis of its biological effects.

Quantitative Inhibition Data

While a precise IC50 value for this compound against SIRT5 has not been prominently reported in the reviewed literature, key quantitative data on its inhibitory effects and selectivity are available.

| Inhibitor | Target | Concentration | % Inhibition | Cell Line | Selectivity | Reference |

| This compound | SIRT5 Desuccinylase Activity | 50 µM | 42% | MDA-MB-231 | No significant impact on SIRT1; 8% inhibition of SIRT3 | [1][2][3] |

Binding Mode

Detailed structural information from co-crystallization or advanced molecular modeling studies that definitively elucidates the binding mode of this compound to the SIRT5 active site is not yet available in the public domain. However, it is hypothesized that this compound, as a substrate-mimicking inhibitor, likely interacts with the substrate-binding pocket of SIRT5. The unique architecture of the SIRT5 active site, which accommodates the negatively charged succinyl group, is the basis for the inhibitor's specificity.

Downstream Cellular Effects and Signaling Pathways

The inhibition of SIRT5 by this compound triggers a cascade of downstream cellular events, primarily through the modulation of protein succinylation levels. Two key pathways identified to be significantly impacted are glutamine metabolism and the inflammatory response mediated by annexin-A1.

Regulation of Glutamine Metabolism and Induction of Autophagy

One of the well-characterized downstream effects of this compound is the modulation of glutamine metabolism through the hyper-succinylation of glutaminase (GLS), a key enzyme in this pathway.

-

Mechanism: SIRT5 normally desuccinylates and stabilizes GLS. Inhibition of SIRT5 by this compound leads to increased succinylation of GLS, which in turn results in elevated cellular levels of glutamate and ammonia.[3]

-

Cellular Consequence: The accumulation of ammonia induces autophagy and mitophagy, cellular processes for the degradation and recycling of cellular components.[4]

Modulation of Neuroinflammation via Annexin-A1

Recent studies have unveiled a role for this compound in the regulation of neuroinflammation through the modulation of annexin-A1 succinylation.

-

Mechanism: In the context of ischemic stroke, SIRT5 is highly expressed in microglia and contributes to neuroinflammation. This compound administration suppresses the desuccinylation of annexin-A1.

-

Cellular Consequence: The resulting increase in succinylated annexin-A1 promotes its recruitment to the cell membrane and subsequent extracellular secretion. This process alleviates neuroinflammation.

Experimental Protocols

Detailed, step-by-step protocols for assays specifically using this compound are not extensively published. However, based on standard methodologies for assessing SIRT5 activity and protein succinylation, the following outlines can be adapted.

In Vitro SIRT5 Desuccinylation Assay

This assay is designed to measure the enzymatic activity of SIRT5 in vitro and assess the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human SIRT5 enzyme

-

Succinylated peptide substrate (e.g., a peptide mimicking a known SIRT5 substrate with a fluorescent reporter)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (to stop the reaction and generate a fluorescent signal)

-

This compound or other test compounds

-

96-well black plates

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the succinylated peptide substrate.

-

Add this compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding recombinant SIRT5 to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

Cellular Protein Succinylation Assay (Western Blot)

This method is used to determine the effect of this compound on the succinylation levels of specific proteins in a cellular context.

Materials:

-

Cell line of interest (e.g., MDA-MB-231)

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-succinyl-lysine, anti-target protein, anti-loading control e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Harvest cells and lyse them in lysis buffer.

-

Quantify protein concentration in the lysates.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against succinyl-lysine overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To assess the succinylation of a specific protein, immunoprecipitation with an antibody against the target protein can be performed prior to western blotting with the anti-succinyl-lysine antibody.

-

Normalize the succinylation signal to the total protein level of the target protein or a loading control.

Conclusion

This compound is a valuable research tool for studying the biological functions of SIRT5. Its specificity as a desuccinylase inhibitor allows for the targeted investigation of the role of protein succinylation in various cellular processes. The available data robustly demonstrates its ability to modulate glutamine metabolism and neuroinflammation through the hyper-succinylation of key protein targets. While further studies are needed to fully elucidate its kinetic parameters and binding mode, this compound remains a critical compound for advancing our understanding of SIRT5-mediated signaling and its therapeutic potential.

References

An In-depth Technical Guide to MC3482: A Specific SIRT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC3482 is a potent and specific small-molecule inhibitor of Sirtuin 5 (SIRT5), a crucial NAD+-dependent protein deacylase primarily located in the mitochondria. By targeting the desuccinylase activity of SIRT5, this compound serves as a valuable chemical probe to investigate the physiological and pathological roles of this enzyme. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activities of this compound. Detailed experimental protocols and data are presented to facilitate its application in research and drug development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic molecule with a complex chemical structure designed for specific interaction with the active site of SIRT5.

Chemical Identifiers:

-

IUPAC Name: (2S)-5-[[(5S)-6-anilino-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid[1]

-

CAS Number: 2922280-86-0[1]

-

Molecular Formula: C₃₃H₃₈N₄O₈[1]

-

SMILES: O=C(N--INVALID-LINK--CCCCNC(CC--INVALID-LINK--NC(OCC2=CC=CC=C2)=O)=O)OCC3=CC=CC=C3[2]

-

InChI Key: LDCYHYVNYRUUOL-NSOVKSMOSA-N[1]

Physicochemical Data Summary:

| Property | Value | Source |

| Appearance | White to off-white solid | [3] |

| Solubility | DMSO: ≥ 130 mg/mL (210.12 mM) | [2] |

| Water: < 0.1 mg/mL (insoluble) | [2] | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [3] |

Mechanism of Action and Signaling Pathways

This compound functions as a specific inhibitor of the desuccinylase activity of SIRT5. SIRT5 is a class III histone deacetylase that is predominantly localized in the mitochondrial matrix. It plays a critical role in regulating cellular metabolism by removing succinyl, malonyl, and glutaryl groups from lysine residues of target proteins.

The inhibitory action of this compound leads to the hyper-succinylation of SIRT5 substrates, thereby modulating their activity and downstream signaling pathways.

Inhibition of Glutaminase (GLS) and Regulation of Autophagy

One of the key mechanisms of action of this compound involves the regulation of glutaminolysis through the inhibition of SIRT5's effect on glutaminase (GLS). SIRT5 is known to desuccinylate and stabilize GLS, a critical enzyme in the conversion of glutamine to glutamate. By inhibiting SIRT5, this compound increases the succinylation of GLS, which can lead to its degradation and a subsequent decrease in glutamine metabolism.[4] This process has been shown to increase cellular ammonia levels, a known trigger for autophagy and mitophagy.[2]

References

The Discovery and Synthesis of MC3482: A Technical Guide to a Specific SIRT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC3482 is a synthetic, cell-permeable small molecule that has been identified as a specific inhibitor of Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine deacylase family of enzymes. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound. It includes a summary of its inhibitory potency and selectivity, detailed experimental protocols for its characterization, and a visualization of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the role of SIRT5 in various physiological and pathological processes.

Discovery and Rationale

This compound was first described as a novel and specific inhibitor of SIRT5 in a 2015 study by Polletta et al.[1] The design of this compound is based on an ε-N-glutaryllysine scaffold. This rationale stems from the understanding that SIRT5 preferentially catalyzes the removal of negatively charged acyl groups, such as succinyl and glutaryl moieties, from lysine residues of target proteins. By mimicking the natural substrate, this compound was developed to competitively inhibit the desuccinylase and deglutarylase activity of SIRT5. Its discovery provided a valuable chemical tool to probe the biological functions of SIRT5, particularly its role in ammonia detoxification, autophagy, and mitophagy.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound has not been explicitly published, a plausible synthetic route can be proposed based on standard peptide chemistry principles and the known structure of the molecule: (2S)-5-[[(5S)-6-anilino-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid.

The synthesis would likely involve the coupling of two key building blocks: a benzyloxycarbonyl (Cbz)-protected glutamic acid derivative and a Cbz-protected lysine derivative, followed by the amidation of the lysine's C-terminus with aniline.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Steps of the Proposed Synthesis:

-

Protection of Amino Acids: Both L-glutamic acid and L-lysine would be Nα-protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate (Cbz-Cl) under basic conditions. This prevents unwanted side reactions at the α-amino group during subsequent coupling steps.

-

Amidation of Lysine: The carboxyl group of Cbz-L-lysine would be activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) to prevent racemization. The activated lysine derivative would then be reacted with aniline to form the C-terminal anilide.

-

Peptide Coupling: The γ-carboxyl group of Cbz-L-glutamic acid would be activated, and then coupled to the ε-amino group of the Cbz-L-lysine-anilide. A suitable coupling agent for this step would be HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Purification: The final product, this compound, would be purified using standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

Quantitative Data

The inhibitory activity of this compound against SIRT5 has been characterized, although a comprehensive selectivity profile across all sirtuin isoforms is not fully available in the public literature.

| Target | Parameter | Value | Cell Line | Reference |

| SIRT5 | % Inhibition | 42% at 50 µM | MDA-MB-231 | [1] |

| SIRT1 | % Inhibition | No significant impact at 50 µM | MDA-MB-231 | [1] |

| SIRT3 | % Inhibition | 8% at 50 µM | MDA-MB-231 | [1] |

Note: IC50 values for this compound against SIRT5 and its activity against SIRT2, SIRT4, SIRT6, and SIRT7 have not been widely reported in the literature.

Experimental Protocols

In Vitro SIRT5 Desuccinylase Activity Assay (Fluorometric)

A general protocol for assessing the in vitro inhibitory activity of this compound on SIRT5 desuccinylase activity can be adapted from commercially available fluorometric assay kits.

Principle: The assay measures the fluorescence generated upon the deacylation of a synthetic substrate peptide containing a succinylated lysine residue linked to a fluorophore and a quencher. In the native state, the quencher suppresses the fluorescence. Upon desuccinylation by SIRT5, the peptide becomes susceptible to a developer enzyme that cleaves the peptide, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

Materials:

-

Recombinant human SIRT5 enzyme

-

Fluorogenic succinylated peptide substrate

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer enzyme

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD+.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Initiate the reaction by adding the SIRT5 enzyme to all wells except for the no-enzyme control.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Stop the enzymatic reaction and initiate the development step by adding the developer enzyme.

-

Incubate at 37°C for an additional period (e.g., 15-30 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/528 nm).

-

Calculate the percentage of inhibition by comparing the fluorescence in the wells with this compound to the vehicle control wells.

Cell-Based Assay for SIRT5 Inhibition

This protocol is based on the methodology described by Polletta et al. (2015) to assess the effect of this compound on cellular SIRT5 activity and downstream pathways.

Cell Lines:

-

MDA-MB-231 (human breast adenocarcinoma)

-

C2C12 (mouse myoblast)

Procedure:

-

Culture the cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in culture plates and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentration (e.g., 50 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).

-

Following treatment, cells can be harvested for various downstream analyses:

-

Western Blotting: To assess the levels of protein succinylation (using an anti-succinyl-lysine antibody), and the expression of proteins involved in autophagy (e.g., LC3-II, p62) and mitophagy (e.g., PINK1, Parkin).

-

Ammonia Measurement: The culture medium can be collected to measure ammonia levels using a commercially available kit.

-

Immunofluorescence: To visualize mitochondrial morphology and the localization of autophagy-related proteins.

-

Signaling Pathways Modulated by this compound

This compound, through its inhibition of SIRT5, has been shown to modulate at least two key signaling pathways: ammonia-induced autophagy/mitophagy and microglia-mediated neuroinflammation.

Ammonia-Induced Autophagy and Mitophagy

Inhibition of SIRT5 by this compound leads to an increase in the succinylation of glutaminase (GLS), a key enzyme in glutamine metabolism. This hyper-succinylation is thought to enhance GLS activity, leading to increased conversion of glutamine to glutamate and a subsequent rise in intracellular ammonia levels. Elevated ammonia, in turn, induces autophagy and mitophagy.

Caption: this compound-induced autophagy/mitophagy pathway.

Neuroinflammation via Annexin-A1 Succinylation

In the context of neuroinflammation, particularly following ischemic stroke, SIRT5 expression is upregulated in microglia. SIRT5 has been shown to desuccinylate Annexin-A1 (ANXA1). Inhibition of SIRT5 by this compound prevents the desuccinylation of ANXA1, leading to its increased succinylation. This post-translational modification promotes the membrane recruitment and extracellular secretion of ANXA1, which in turn alleviates neuroinflammation.

Caption: this compound-mediated alleviation of neuroinflammation.

Conclusion

This compound is a valuable research tool for elucidating the diverse biological roles of SIRT5. Its specificity, though not exhaustively characterized against all sirtuin isoforms, allows for targeted investigations into SIRT5-mediated processes. The information provided in this technical guide, including the proposed synthetic route, quantitative data, experimental protocols, and signaling pathway diagrams, serves as a foundational resource for scientists and researchers in the fields of epigenetics, metabolism, and drug discovery. Further studies are warranted to fully delineate the therapeutic potential of inhibiting SIRT5 with compounds like this compound.

References

An In-Depth Technical Guide to MC3482: A Specific SIRT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC3482 is a potent and specific small-molecule inhibitor of Sirtuin 5 (SIRT5), a crucial NAD+-dependent lysine deacylase primarily located in the mitochondria. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its role in modulating cellular processes through the regulation of protein succinylation. Detailed experimental protocols for its use in cell-based assays and visualizations of its signaling pathway and experimental workflows are included to facilitate its application in research and drug development.

Core Properties of this compound

This compound is a valuable chemical tool for investigating the biological functions of SIRT5. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2922280-86-0 | [1] |

| Molecular Weight | 618.68 g/mol | [1] |

| Molecular Formula | C₃₃H₃₈N₄O₈ | [1] |

| Target | Sirtuin 5 (SIRT5) | [2][3] |

| Primary Activity | Inhibition of desuccinylase activity | [2][3] |

| Typical Cell Culture Concentration | 50 µM | [4] |

Mechanism of Action

This compound exerts its biological effects by specifically inhibiting the desuccinylase activity of SIRT5.[2][3] SIRT5 is responsible for removing succinyl groups from lysine residues on target proteins. By inhibiting SIRT5, this compound leads to an increase in the succinylation of various mitochondrial proteins, thereby altering their function.

A key target of SIRT5-mediated desuccinylation is glutaminase (GLS), an enzyme that catalyzes the conversion of glutamine to glutamate, a reaction that produces ammonia.[2][3] Inhibition of SIRT5 by this compound results in the hyper-succinylation of glutaminase, which enhances its activity and leads to increased intracellular ammonia levels.[2][3] This elevation in ammonia serves as a trigger for inducing two crucial cellular processes: autophagy and mitophagy, the selective degradation of mitochondria by autophagy.[2][3]

The following diagram illustrates the signaling pathway affected by this compound.

Experimental Protocols

The following protocols are based on methodologies described in the literature for studying the effects of this compound in a cellular context.[2][3][4]

Cell Culture and this compound Treatment

This protocol outlines the general procedure for treating adherent cell lines with this compound.

-

Cell Lines: MDA-MB-231 (human breast cancer) or C2C12 (mouse myoblast) cells are suitable for these studies.[2][3][4]

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to the desired final concentration (e.g., 50 µM). Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: When cells reach 70-80% confluency, replace the existing medium with a fresh medium containing the desired concentration of this compound or a vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 24 hours).[4]

Measurement of Ammonia in Culture Supernatant

This protocol describes a method to quantify ammonia levels in the cell culture medium following this compound treatment.

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

Ammonia Assay: Use a commercially available ammonia assay kit (e.g., colorimetric or enzymatic) to measure the ammonia concentration in the supernatant. Follow the manufacturer's instructions for the assay.

-

Data Analysis: Normalize the ammonia concentration to the cell number or total protein content of the corresponding cell lysate to account for differences in cell density.

Western Blot Analysis of Autophagy Markers

This protocol details the detection of key autophagy markers by Western blotting to assess the induction of autophagy.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against autophagy markers such as LC3B and BNIP3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. An increase in the ratio of LC3-II to LC3-I and an upregulation of BNIP3 are indicative of autophagy and mitophagy induction.

Experimental Workflow Visualization

The following diagram provides a visual representation of a typical experimental workflow for investigating the effects of this compound.

Conclusion

This compound is a critical research tool for elucidating the multifaceted roles of SIRT5 in cellular metabolism and stress responses. Its specificity allows for the targeted investigation of SIRT5's desuccinylase activity and the downstream consequences of its inhibition. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of SIRT5-mediated signaling and its implications in health and disease.

References

The Impact of MC3482 on Mitochondrial Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC3482 is a specific small-molecule inhibitor of Sirtuin 5 (SIRT5), a NAD+-dependent deacetylase primarily localized in the mitochondria. Emerging research indicates that by inhibiting SIRT5's desuccinylase activity, this compound plays a significant role in modulating mitochondrial function, particularly through the induction of autophagy and mitophagy. This technical guide provides a comprehensive overview of the core effects of this compound on mitochondrial bioenergetics, redox homeostasis, and associated signaling pathways. It is intended to serve as a resource for researchers investigating mitochondrial metabolism, cellular quality control mechanisms, and the therapeutic potential of SIRT5 inhibition.

Introduction to this compound and SIRT5

Sirtuin 5 (SIRT5) is a member of the sirtuin family of proteins, which are critical regulators of metabolism and cellular stress responses.[1] Within the mitochondria, SIRT5 catalyzes the removal of succinyl, malonyl, and glutaryl groups from lysine residues on a variety of protein substrates.[2][3] This deacylation activity is crucial for the regulation of enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and amino acid metabolism.[3]

This compound has been identified as a specific inhibitor of SIRT5.[4] By blocking the desuccinylase activity of SIRT5, this compound provides a valuable chemical tool to probe the functional consequences of SIRT5 inhibition and its impact on mitochondrial homeostasis.

Quantitative Effects of this compound on Mitochondrial Function

While direct quantitative data for this compound's effects on key mitochondrial parameters are still emerging, studies on SIRT5 inhibition and deficiency provide strong indications of its impact. The following tables summarize the expected effects based on current research.

Table 1: Effect of SIRT5 Inhibition on Mitochondrial Respiration

| Parameter | Cell Type | Treatment Condition | Observed Effect | Citation |

| Oxygen Consumption Rate (OCR) | Acute Myeloid Leukemia (AML) cells | SIRT5 knockdown | Negative regulation of mitochondrial respiration | [5] |

| Basal Respiration | Bone Marrow-Derived Macrophages | SIRT5 overexpression | Improved mitochondrial respiration | [6] |

| ATP Production-linked OCR | Bone Marrow-Derived Macrophages | SIRT5 overexpression | Increased | [6] |

| Maximal Respiration | Bone Marrow-Derived Macrophages | SIRT5 overexpression | Increased | [6] |

Note: The data presented for AML cells is based on SIRT5 knockdown, which is expected to mimic the effect of a SIRT5 inhibitor like this compound.

Table 2: Effect of SIRT5 Inhibition on Mitochondrial Integrity and Redox State

| Parameter | Cell Type | Treatment Condition | Observed Effect | Citation |

| Mitochondrial Membrane Potential (ΔΨm) | Not specified | SIRT5 inhibition | Expected to decrease due to mitochondrial dysfunction | [5] |

| Mitochondrial Reactive Oxygen Species (ROS) | Acute Myeloid Leukemia (AML) cells | SIRT5 inhibition | Increased mitochondrial superoxide levels | [5] |

| Intracellular Glutathione (GSH) | Acute Myeloid Leukemia (AML) cells | SIRT5 inhibition | Decreased | [5] |

Table 3: Effect of SIRT5 Inhibition on Cellular Energetics

| Parameter | Cell Type/Organism | Treatment Condition | Observed Effect | Citation |

| Intracellular ATP Levels | Acute Myeloid Leukemia (AML) cells | SIRT5 inhibition | Decreased | [5] |

| Mitochondrial ATP Production | HEK293T cells, mouse hearts | SIRT5 deficiency | Suppressed | [7][8][9] |

| AMP/ATP Ratio | HEK293T cells, mouse hearts | SIRT5 deficiency | Increased | [7][8][9] |

Signaling Pathways Modulated by this compound

The primary mechanism by which this compound affects mitochondrial function is through the induction of mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria. This process is critical for mitochondrial quality control.

This compound-Induced Mitophagy Pathway

Inhibition of SIRT5 by this compound leads to the accumulation of succinylated mitochondrial proteins, which can be a signal for mitochondrial dysfunction. This triggers a signaling cascade that initiates mitophagy.

Caption: this compound inhibits SIRT5, leading to mitochondrial dysfunction and subsequent activation of mitophagy.

Experimental Workflow for Assessing this compound Effects

A typical workflow to investigate the impact of this compound on mitochondrial function would involve a series of cellular and biochemical assays.

Caption: A generalized workflow for studying the effects of this compound on mitochondrial function.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on mitochondrial function. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer

This protocol outlines the steps for a Seahorse XF Cell Mito Stress Test to measure key parameters of mitochondrial respiration.[10][11][12][13]

-

Cell Seeding:

-

Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

-

Allow cells to adhere and grow overnight in a standard CO2 incubator.

-

-

Cartridge Hydration:

-

Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C with Seahorse XF Calibrant.

-

-

Assay Medium Preparation:

-

Prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.

-

-

Cell Plate Preparation:

-

Remove growth medium from the cell plate and wash with the prepared assay medium.

-

Add the final volume of assay medium to each well and incubate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

-

Compound Loading:

-

Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium.

-

Load the compounds into the appropriate ports of the hydrated sensor cartridge.

-

Load this compound or vehicle control into the first injection port if measuring acute effects. For chronic effects, cells should be pre-treated.

-

-

Seahorse XF Analyzer Operation:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell culture plate and initiate the assay protocol.

-

The instrument will sequentially inject the compounds and measure OCR at specified time points.

-

Mitochondrial Membrane Potential (ΔΨm) Measurement using JC-1 Assay

This protocol uses the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.[14][15][16][17][18]

-

Cell Culture and Treatment:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

-

Treat cells with this compound at the desired concentration and for the appropriate duration. Include a positive control (e.g., CCCP or FCCP) to induce depolarization.

-

-

JC-1 Staining:

-

Prepare a working solution of JC-1 dye in cell culture medium (typically 1-10 µM).

-

Remove the treatment medium and add the JC-1 staining solution to each well.

-

Incubate for 15-30 minutes at 37°C in the dark.

-

-

Washing:

-

Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or assay buffer to remove excess dye.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence microplate reader.

-

For J-aggregates (healthy, polarized mitochondria), use an excitation wavelength of ~560 nm and an emission wavelength of ~595 nm (red fluorescence).

-

For JC-1 monomers (depolarized mitochondria), use an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm (green fluorescence).

-

-

Data Analysis:

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

-

Cellular ATP Level Measurement using Luciferase-Based Assay

This protocol quantifies cellular ATP levels based on the ATP-dependent luciferin-luciferase reaction.[19][20][21][22][23]

-

Cell Culture and Treatment:

-

Seed cells in a white, opaque 96-well plate suitable for luminescence measurements.

-

Treat cells with this compound as required by the experimental design.

-

-

Cell Lysis:

-

Remove the culture medium and add a cell lysis reagent to each well to release intracellular ATP.

-

Incubate according to the manufacturer's instructions to ensure complete lysis.

-

-

Luciferase Reaction:

-

Prepare the luciferase reagent containing luciferin and luciferase enzyme.

-

Add the luciferase reagent to each well of the cell lysate.

-

-

Luminescence Measurement:

-

Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

-

Data Analysis:

-

Generate an ATP standard curve to determine the absolute ATP concentration in the samples.

-

Normalize ATP levels to cell number or total protein content.

-

Reactive Oxygen Species (ROS) Measurement using DCFDA Assay

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect intracellular ROS.[1][24][25][26][27]

-

Cell Culture and Treatment:

-

Seed cells in a black, clear-bottom 96-well plate.

-

Treat cells with this compound. Include a positive control for ROS induction (e.g., H2O2).

-

-

DCFDA Loading:

-

Prepare a working solution of H2DCFDA in serum-free medium (typically 5-20 µM).

-

Remove the treatment medium, wash the cells with PBS, and add the H2DCFDA solution.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

Remove the H2DCFDA solution and wash the cells with PBS to remove any unloaded probe.

-

-

Fluorescence Measurement:

-

Add PBS or phenol red-free medium to the wells.

-

Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

-

Data Analysis:

-

An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels. Normalize the fluorescence signal to cell number or protein content.

-

Conclusion

This compound, as a specific inhibitor of SIRT5, presents a powerful tool for investigating the role of mitochondrial protein succinylation in cellular physiology and disease. The available evidence strongly suggests that this compound impacts mitochondrial function primarily by inducing mitophagy as a response to mitochondrial dysfunction. This is likely accompanied by a decrease in mitochondrial respiration and ATP production, and an increase in reactive oxygen species. Further quantitative studies are necessary to fully elucidate the precise dose- and time-dependent effects of this compound on these key mitochondrial parameters. The protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at unraveling the intricate roles of SIRT5 and the therapeutic potential of its inhibition.

References

- 1. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SIRT5 deficiency suppresses mitochondrial ATP production and promotes AMPK activation in response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIRT5 deficiency suppresses mitochondrial ATP production and promotes AMPK activation in response to energy stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Seahorse analysis of ex vivo mouse brown and white adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 12. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 14. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. abcam.com [abcam.com]

- 17. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. A simple in vitro tumor chemosensitivity assay based on cell penetrating peptide tagged luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. med.emory.edu [med.emory.edu]

- 22. chem-agilent.com [chem-agilent.com]

- 23. mdpi.com [mdpi.com]

- 24. biocompare.com [biocompare.com]

- 25. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 26. researchgate.net [researchgate.net]

- 27. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

Unraveling the Targets of MC3482: A Technical Guide to a Specific SIRT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC3482 is a small molecule compound that has emerged as a valuable tool for investigating the biological roles of Sirtuin 5 (SIRT5). This technical guide provides a comprehensive overview of the known targets of this compound, its mechanism of action, and the experimental framework used to characterize its effects. The information is intended to support further research and drug development efforts centered on SIRT5 modulation.

Core Target: Sirtuin 5 (SIRT5)

The primary and most well-characterized molecular target of this compound is Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine deacylase family. This compound functions as a specific inhibitor of SIRT5's enzymatic activity.

Quantitative Inhibition Data

While a definitive IC50 value for this compound against SIRT5 is not consistently reported in the public domain, its inhibitory potency has been quantified in functional assays. The available data on this compound's inhibitory action and that of other relevant SIRT5 inhibitors are summarized below for comparative purposes.

| Compound | Target | Activity | Concentration | Notes | Reference |

| This compound | SIRT5 | ~40-42% inhibition of desuccinylase activity | 50 µM | Selective over SIRT1 and SIRT3.[1][2][3] | |

| Unnamed Pentapeptide Inhibitor | SIRT5 | IC50 = 7.5 µM (deacetylase activity) | 7.5 µM | Highly selective over SIRT1/2/3/6. | [1] |

| SIRT5 Inhibitor 2 (compound 49) | SIRT5 | IC50 = 2.3 µM (desuccinylase activity) | 2.3 µM | Potent inhibitor. | [4] |

Key Biological Effects and Signaling Pathways

This compound-mediated inhibition of SIRT5 leads to significant downstream biological consequences, primarily through the modulation of cellular metabolism and autophagy. SIRT5 is a key regulator of several metabolic enzymes through its desuccinylase, demalonylase, and deglutarylase activities.

Regulation of Ammonia-Induced Autophagy and Mitophagy

A primary finding from studies involving this compound is the elucidation of SIRT5's role in ammonia homeostasis and its impact on autophagy and mitophagy. The proposed signaling pathway is as follows:

-

Glutamine Metabolism: In the mitochondria, the enzyme glutaminase (GLS) converts glutamine to glutamate, a reaction that produces ammonia.

-

SIRT5-Mediated Desuccinylation: SIRT5 desuccinylates and regulates the activity of key metabolic enzymes, including glutaminase.

-

This compound Inhibition: By inhibiting SIRT5, this compound leads to the hyper-succinylation of SIRT5 targets.

-

Increased Ammonia Production: Inhibition of SIRT5 results in increased glutaminase activity and a subsequent rise in intracellular ammonia levels.

-

Induction of Autophagy and Mitophagy: Elevated ammonia levels act as a trigger for the induction of autophagy and mitophagy, cellular processes for the degradation and recycling of cellular components and mitochondria, respectively.

The following diagram illustrates the logical relationship of this compound's mechanism of action in this pathway.

References

- 1. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Impact of MC3482 on Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC3482 is a potent and specific small-molecule inhibitor of Sirtuin 5 (SIRT5), a mitochondrial NAD-dependent lysine deacylase. By inhibiting SIRT5's desuccinylase activity, this compound induces significant alterations in cellular metabolism, primarily impacting glutamine metabolism and eliciting downstream effects on autophagy and mitophagy. This technical guide provides an in-depth overview of the core metabolic consequences of this compound treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Core Mechanism of Action: SIRT5 Inhibition and Protein Succinylation

This compound exerts its biological effects through the direct inhibition of SIRT5. SIRT5 is a crucial mitochondrial enzyme responsible for removing succinyl groups from lysine residues on a variety of protein substrates. By blocking this activity, this compound leads to the hyper-succinylation of SIRT5 target proteins, thereby modulating their function.

Impact on Glutaminase (GLS)

A primary and well-documented target of SIRT5 is glutaminase (GLS), a key enzyme in glutamine metabolism that catalyzes the conversion of glutamine to glutamate and ammonia. Inhibition of SIRT5 by this compound results in the increased succinylation of GLS.[1] This post-translational modification has been shown to affect GLS activity and stability, leading to a significant increase in cellular ammonia levels.[1]

Quantitative Data on Metabolic Effects of this compound

The following tables summarize the key quantitative effects of this compound on cellular metabolism, primarily derived from studies on the MDA-MB-231 human breast cancer cell line and the C2C12 mouse myoblast cell line.

Table 1: Effect of this compound on SIRT5 Desuccinylase Activity

| Cell Line | Treatment | Inhibition of SIRT5 Desuccinylase Activity (%) | Reference |

| MDA-MB-231 | 50 µM this compound | ~40% | [2] |

Table 2: Effect of this compound on Cellular Ammonia Levels

| Cell Line | Treatment | Fold Increase in Ammonia vs. Control (Approx.) | Reference |

| MDA-MB-231 | 50 µM this compound (24h) | ~2.5 | [1] |

| C2C12 | 50 µM this compound (24h) | ~2.0 | [1] |

Note: Data in Table 2 is estimated from graphical representations in the cited literature as exact tabular data was not provided.

Signaling Pathways Affected by this compound

The primary signaling pathway affected by this compound is the SIRT5-mediated regulation of glutamine metabolism and the subsequent induction of autophagy.

Caption: this compound inhibits SIRT5, leading to increased GLS succinylation, elevated ammonia, and induction of autophagy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's metabolic impact.

Cell Culture and this compound Treatment

-

Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and C2C12 (mouse myoblast) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: A stock solution of this compound is prepared in DMSO. For experiments, cells are treated with a final concentration of 50 µM this compound for 24 hours, with a vehicle control (DMSO) used in parallel.[1]

Ammonia Determination Assay

-

Principle: This assay measures the concentration of ammonia in the cell culture medium.

-

Procedure:

-

After treatment with this compound or vehicle, collect the cell culture medium.

-

Centrifuge the medium at 1,000 x g for 5 minutes to remove any cellular debris.

-

Use a commercial ammonia assay kit (e.g., colorimetric or fluorescent) according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the ammonia concentration based on a standard curve.

-

Normalize the ammonia concentration to the total protein content or cell number of the corresponding cell lysate.

-

Western Blot for Protein Succinylation

-

Principle: This technique is used to detect the levels of succinylated proteins.

-

Procedure:

-

Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against succinyl-lysine overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize to a loading control such as β-actin or GAPDH.

-

Caption: Workflow for Western blot analysis of protein succinylation.

Seahorse XF Analyzer Metabolic Flux Assay

-

Principle: This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

-

Procedure:

-

Seed cells in a Seahorse XF culture plate and allow them to adhere.

-

One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.

-

Load the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) and glycolysis (e.g., glucose, 2-deoxyglucose).

-

Calibrate the Seahorse XF Analyzer.

-

Run the assay to measure baseline OCR and ECAR, followed by sequential injections of the modulators to determine key metabolic parameters such as basal respiration, ATP production-coupled respiration, maximal respiration, and glycolytic capacity.

-

Normalize the data to cell number or protein concentration.

-

Concluding Remarks

This compound serves as a valuable chemical probe for elucidating the role of SIRT5 in cellular metabolism. Its specific inhibition of SIRT5's desuccinylase activity provides a powerful tool to investigate the consequences of protein hyper-succinylation, particularly in the context of glutamine metabolism and autophagy. The methodologies outlined in this guide provide a framework for researchers to further explore the metabolic impact of this compound and the broader implications of SIRT5 modulation in various physiological and pathological conditions. Further studies employing comprehensive metabolomics and metabolic flux analysis are warranted to fully delineate the metabolic rewiring induced by this compound.

References

Methodological & Application

Application Notes and Protocols for MC3482: A Selective SIRT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and preliminary experimental use of MC3482, a specific inhibitor of Sirtuin 5 (SIRT5). The information is intended to guide researchers in handling this compound and in designing experiments to investigate its biological effects.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below. Proper storage is critical to maintain the stability and activity of the compound.

| Property | Value |

| Molecular Weight | 618.68 g/mol [1] |

| Formula | C₃₃H₃₈N₄O₈[1] |

| CAS Number | 2922280-86-0[1] |

| Appearance | White to off-white solid[1] |

| Storage of Powder | -20°C for 3 years; 4°C for 2 years[1][2] |

| Storage of Solution | -80°C for up to 2 years; -20°C for up to 1 year[1][3] |

Dissolution of this compound

This compound exhibits poor solubility in aqueous solutions and requires organic solvents for initial dissolution. The choice of solvent and preparation method depends on the intended application, i.e., in vitro cell-based assays or in vivo animal studies.

In Vitro Stock Solution Preparation (DMSO)

For most cell culture experiments, a concentrated stock solution in Dimethyl Sulfoxide (DMSO) is recommended.

Materials:

-

This compound powder

-

Anhydrous/hygroscopic-free DMSO[1]

-

Sterile microcentrifuge tubes

-

Vortex mixer and/or sonicator

Protocol:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh the desired amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration. A high concentration stock of 10 mM to 100 mM is common.

-

Vortex the solution thoroughly. If precipitation occurs, gentle warming (37°C) and/or sonication can be used to aid dissolution.[1][4]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][4]

-

Store the aliquots at -20°C or -80°C as indicated in the storage table.

Solubility Data:

| Solvent | Maximum Solubility |

| DMSO | ≥ 117 mg/mL (189.11 mM)[2][4] |

| Water | < 0.1 mg/mL (Insoluble)[4] |

Note on DMSO Concentration in Cell Culture: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is low, typically less than 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.[2]

In Vivo Formulation Preparation

For animal studies, specific formulations are required to ensure bioavailability and minimize toxicity. Below are two example protocols.

Protocol 1: PEG300, Tween-80, and Saline Formulation

This formulation is suitable for achieving a clear solution.

Materials:

-

This compound DMSO stock solution (e.g., 21.7 mg/mL)[1]

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Protocol (for 1 mL working solution):

-

Start with 100 µL of a 21.7 mg/mL this compound stock solution in DMSO.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

This will result in a final this compound concentration of 2.17 mg/mL.[1]

Protocol 2: Corn Oil Formulation

This formulation is an alternative for specific applications.

Materials:

-

This compound DMSO stock solution (e.g., 21.7 mg/mL)[1]

-

Corn Oil

Protocol (for 1 mL working solution):

-

Start with 100 µL of a 21.7 mg/mL this compound stock solution in DMSO.

-

Add 900 µL of Corn Oil.

-

Mix thoroughly until a uniform suspension is achieved.

-

The final this compound concentration will be 2.17 mg/mL.[1]

Mechanism of Action and Signaling Pathway

This compound is a specific inhibitor of SIRT5, a member of the sirtuin family of NAD⁺-dependent protein deacylases.[1][5] SIRT5 is primarily located in the mitochondria and plays a crucial role in regulating various metabolic pathways by removing succinyl, malonyl, and glutaryl groups from lysine residues on target proteins.[6] Inhibition of SIRT5 by this compound leads to the hyper-succinylation of mitochondrial proteins, thereby modulating their activity.

Key pathways influenced by SIRT5, and therefore affected by this compound, include:

-

Tricarboxylic Acid (TCA) Cycle: SIRT5 desuccinylates and activates enzymes like succinate dehydrogenase (SDHA) and isocitrate dehydrogenase 2 (IDH2).[1]

-

Urea Cycle: SIRT5 deacetylates and activates carbamoyl phosphate synthetase 1 (CPS1), a key enzyme in ammonia detoxification.[6]

-

Fatty Acid Oxidation: SIRT5 regulates enzymes involved in fatty acid metabolism.

-

Redox Homeostasis: SIRT5 influences the levels of reactive oxygen species (ROS).

-

Autophagy and Mitophagy: Inhibition of SIRT5 has been shown to increase autophagy and mitophagy.[1][4]

Figure 1: Simplified signaling pathway of SIRT5 inhibition by this compound.

Experimental Protocols

The following is a generalized workflow for treating cultured cells with this compound and assessing the downstream effects on a target protein via Western Blotting.

Cell Treatment with this compound

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Vehicle (DMSO)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Plate cells at an appropriate density and allow them to adhere and grow overnight.

-

On the day of treatment, prepare fresh working solutions of this compound by diluting the DMSO stock solution in complete cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24 hours).[4]

-

After incubation, proceed with cell harvesting and downstream analysis.

Figure 2: General experimental workflow for using this compound in cell culture.

Western Blotting for Target Protein Analysis

This protocol outlines the basic steps for analyzing changes in protein levels or post-translational modifications (e.g., succinylation) after this compound treatment.

Materials:

-

Treated and control cells

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Cell scraper

-

Microcentrifuge

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-succinyl-lysine, anti-target protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis:

-

Wash the treated cells with ice-cold PBS.

-

Add lysis buffer, scrape the cells, and collect the lysate.

-

Incubate on ice and then centrifuge to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts for each sample and prepare them with loading dye.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again to remove unbound secondary antibody.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein levels or modifications.

-

These protocols provide a foundation for working with this compound. Researchers should optimize conditions for their specific cell lines and experimental goals.

References

- 1. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]

- 2. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sirtuin 5 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: In Vitro Profiling of GPR84 Antagonists and the Activity of the SIRT5 Inhibitor MC3482

Audience: Researchers, scientists, and drug development professionals.

Note: Initial characterization of the compound MC3482 has identified it as a specific inhibitor of Sirtuin 5 (SIRT5), not a GPR84 antagonist. These application notes will first clarify the established in vitro concentration for this compound against its known target, SIRT5. Subsequently, this document will provide detailed protocols and optimal concentration ranges for a representative GPR84 antagonist in relevant in vitro assays.

Part 1: this compound as a Sirtuin 5 (SIRT5) Inhibitor

This compound is a specific inhibitor of SIRT5, a member of the sirtuin family of NAD+-dependent protein deacylases. In vitro studies have consistently utilized a specific concentration to probe its effects on SIRT5's desuccinylating activity.

Experimental Data for this compound

A summary of the effective concentration of this compound in in vitro settings is provided below.

| Compound | Target | Assay Type | Effective Concentration | Cell Lines | Reference |

| This compound | SIRT5 | Desuccinylation Activity Assay | 50 µM | MDA-MB-231, C2C12 | [1][2][3] |

Part 2: Determining the Optimal Concentration of a GPR84 Antagonist for In Vitro Assays

G protein-coupled receptor 84 (GPR84) is a pro-inflammatory receptor primarily coupled to the Gi/o pathway.[4][5] Its activation by medium-chain fatty acids leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. Antagonists of GPR84 are being investigated for their therapeutic potential in inflammatory diseases.

GPR84 Signaling Pathway

The activation of GPR84 initiates a signaling cascade that modulates cellular functions, particularly in immune cells. The binding of an agonist, such as a medium-chain fatty acid, to GPR84 triggers the dissociation of the Gi protein into its Gαi and Gβγ subunits. Gαi, in its active GTP-bound state, inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels. The Gβγ subunit can activate other downstream effectors, including phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of calcium from the endoplasmic reticulum. GPR84 antagonists block the binding of agonists, thereby inhibiting these downstream signaling events.

Figure 1. GPR84 signaling pathway and point of antagonist inhibition.

Experimental Data for GPR84 Antagonists

The optimal concentration for a GPR84 antagonist should be determined empirically for each specific compound and assay system. Below is a summary of effective concentrations for several known GPR84 antagonists from the literature.

| Compound | Assay Type | IC50 / Affinity (pIC50/pA2) | Cell Lines | Reference |

| GPR84 antagonist 1 | Competitive Antagonist Assay | High Affinity | Human GPR84 expressing cells | [6] |

| GPR84 antagonist 2 | Calcium Mobilization, Chemotaxis | 8.95 nM (IC50) | Neutrophils, Macrophages | [6] |

| GPR84 antagonist 3 | [35S]GTPγS Binding | 8.28 (pIC50) | Not specified | [6] |

| Compound 837 | [35S]GTPγS Binding, cAMP Assay | 1.26 nM (pA2) | Flp-In TREx 293 | [7] |

| GLPG1205 | Not specified | Not specified | Not specified | [8] |

| TUG-2181 | ROS production, IL-8 release | 34 nM (IC50) | Human neutrophils | [6] |

Experimental Protocols

To determine the optimal concentration of a novel GPR84 antagonist, a dose-response curve should be generated in a relevant functional assay. A calcium mobilization assay is a common method for assessing the activity of Gq/i-coupled GPCRs.

Protocol: Calcium Mobilization Assay for GPR84 Antagonists

This protocol is designed to measure the ability of a test compound to inhibit the increase in intracellular calcium induced by a GPR84 agonist.

Materials:

-

HEK293 cells stably expressing human GPR84 (or other suitable cell line, e.g., CHO-K1)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

GPR84 agonist (e.g., 6-OAU or 2-HTP) at a pre-determined EC80 concentration

-

Test GPR84 antagonist

-

384-well black, clear-bottom assay plates

-

Fluorescence kinetic plate reader (e.g., FLIPR, FDSS)

Experimental Workflow:

Figure 2. Workflow for the GPR84 antagonist calcium mobilization assay.

Procedure:

-

Cell Plating:

-

One day prior to the assay, seed HEK293-GPR84 cells into 384-well black, clear-bottom plates at a density of approximately 10,000-20,000 cells per well.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

On the day of the assay, prepare the dye loading solution by reconstituting Fluo-4 AM in anhydrous DMSO and then diluting it in assay buffer containing a final concentration of 0.02% Pluronic F-127.

-

Aspirate the cell culture medium from the wells and add 20 µL of the dye loading solution to each well.

-

Incubate the plate for 1 hour at 37°C.

-

-

Compound Addition:

-

Prepare serial dilutions of the test GPR84 antagonist in assay buffer.

-

Add the diluted antagonist to the appropriate wells. Include wells with vehicle control (e.g., 0.1% DMSO in assay buffer).

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Signal Detection:

-

Prepare the GPR84 agonist (e.g., 6-OAU) at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be pre-determined in an agonist dose-response experiment.

-

Place the assay plate into the fluorescence kinetic plate reader.

-

Measure the baseline fluorescence for 10-20 seconds.

-

The instrument will then add the agonist solution to all wells, and fluorescence will be continuously measured for an additional 1-3 minutes to capture the calcium flux.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Determine the percent inhibition for each antagonist concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Alternative Assays

-

cAMP Inhibition Assay: As GPR84 is Gi-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Antagonists will block this decrease. This assay typically involves stimulating cells with forskolin (an adenylyl cyclase activator) in the presence of the GPR84 agonist and varying concentrations of the antagonist. The resulting cAMP levels can be measured using various methods, such as HTRF-based kits.[7][9]

-

[35S]GTPγS Binding Assay: This is a membrane-based assay that measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. An antagonist will inhibit the agonist-stimulated binding of [35S]GTPγS.[7]

By employing these assays and carefully titrating the concentration of the test compound, researchers can accurately determine the optimal in vitro concentration for their specific GPR84 antagonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. atsjournals.org [atsjournals.org]

- 9. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

MC3482 solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC3482 is a potent and specific small molecule inhibitor of Sirtuin 5 (SIRT5), a member of the class III histone deacetylase (HDAC) family.[1][2][3] SIRT5 is a mitochondrial protein that plays a crucial role in cellular metabolism by catalyzing the removal of succinyl, malonyl, and glutaryl groups from lysine residues of target proteins. By inhibiting SIRT5's desuccinylating activity, this compound serves as a valuable tool for investigating the biological functions of SIRT5 and its role in various pathological conditions. Notably, research has demonstrated that inhibition of SIRT5 by this compound leads to an increase in ammonia-induced autophagy and mitophagy.[4][5][6] These application notes provide detailed information on the solubility of this compound in various solvents, protocols for its use in in vitro experiments, and an overview of the signaling pathway it modulates.

Solubility of this compound

Understanding the solubility of this compound is critical for the design and execution of in vitro and in vivo studies. The following tables summarize the available solubility data for this compound.

Solubility in Common Laboratory Solvents

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively available in publicly accessible literature. However, its solubility in Dimethyl Sulfoxide (DMSO) has been reported by multiple suppliers.

Table 1: Solubility of this compound in DMSO

| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | 117 - 130 mg/mL | 189.11 - 210.12 mM | Sonication is recommended to aid dissolution. The use of newly opened, non-hygroscopic DMSO is advised as water content can negatively impact solubility.[1][2][3][7] |

Note: The molecular weight of this compound is 618.68 g/mol .

Solubility in In Vivo Formulations

For animal studies, this compound can be formulated in various solvent systems to achieve a clear and stable solution.

Table 2: Solubility of this compound in In Vivo Formulations

| Formulation Components | Achievable Concentration | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.17 mg/mL (3.51 mM) | Results in a clear solution. The saturation point was not determined.[7] |

| 10% DMSO, 90% Corn Oil | ≥ 2.17 mg/mL (3.51 mM) | Results in a clear solution. The saturation point was not determined. This formulation should be used with caution for dosing periods exceeding half a month.[7] |

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro assays.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass of this compound for the desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, the required mass is 6.187 mg.

-

Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the corresponding volume of anhydrous DMSO to the tube.

-

Vortex the tube for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

General Protocol for Determining the Equilibrium Solubility of this compound

This protocol outlines a general "shake-flask" method to determine the equilibrium solubility of this compound in a solvent of interest.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., ethanol, methanol, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

-

Add an excess amount of this compound powder to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the solvent of interest to the vial.

-

Seal the vial tightly and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the incubation period, cease agitation and allow the undissolved solid to sediment.

-